1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Overview
Description
Synthesis Analysis
The synthesis of related compounds starts from D-mannose and involves several steps including per-O-acetylation, formation of intermediate compounds, and triflation. A practical and large-scale synthesis approach has been developed to meet the growing demands for such compounds in research and medical applications (Toyokuni et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose and related compounds has been studied extensively. Crystal structures reveal the effects of O-acetylation on bond lengths, angles, and torsion angles, providing insights into how acetylation impacts the physical and chemical properties of these molecules (Turney et al., 2019).
Scientific Research Applications
Chemical Research : It can be used in chemical research for studying structures and conformations (Hanaya & Yamamoto, 2002).
Synthesis Material : It serves as a starting material for the synthesis of α-D-mannopyranosyl and α-D-mannopyranosyluronic acid phosphates (Perchemlides, Osawa, Davidson, & Jeanloz, 1967).
Biomedical Applications : It is a disaccharide with potential applications in biomedicine (Oguri & Tejima, 1980).
Binding Affinity : Penta-O-acetyl-1-thio-D-mannopyranose-coated clusters are potent ligands for Concanavalin A, indicating potential for biochemical applications (Köhn et al., 2004).
Pharmaceutical Research : Its derivatives have applications in pharmaceutical research (Shah, Bose, & Bahl, 1979).
Microwave Assisted Synthesis : It is used in microwave-assisted synthesis processes in food industry research (Wang We, 2014).
Stereoregular Polymer : It forms a stereoregular polymer with high viscosity and diverse physical and spectral properties (Lin & Schuerch, 1972).
Potential Antiviral and Cytostatic Activities : Some synthesized compounds show potential for antiviral and cytostatic activities in cell culture (Kiritsis et al., 2012).
Conformational Studies : Its crystal form adopts a specific conformation, relevant for conformational studies in chemistry (Luger & Paulsen, 1976).
Structural Analysis : The derivatives have been synthesized and structurally analyzed through spectroscopy (Hanaya, Ohmori, Yamamoto, Armour, & Hogg, 1990).
properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-WHWZVRATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473323 | |
Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
CAS RN |
25941-03-1 | |
Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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